![molecular formula C8H15NO B13533562 1-{3-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl}methanamine](/img/structure/B13533562.png)
1-{3-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl}methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{3-Methyl-2-oxabicyclo[221]heptan-1-yl}methanamine is a bicyclic amine compound with a unique structure that includes an oxabicycloheptane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl}methanamine typically involves the following steps:
Starting Material: The synthesis begins with a suitable bicyclic precursor, such as 3-methyl-2-oxabicyclo[2.2.1]heptane.
Amination: The bicyclic precursor undergoes an amination reaction, where an amine group is introduced. This can be achieved using reagents like ammonia or amines under specific conditions.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Continuous Flow Reactors: These reactors allow for continuous production and better control over reaction parameters.
Catalysts: The use of catalysts can enhance the efficiency of the amination reaction.
Automated Purification Systems: These systems can streamline the purification process, ensuring consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-{3-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl}methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Oxidized derivatives such as ketones or alcohols.
Reduction: Reduced amines or hydrocarbons.
Substitution: Substituted amines or other functionalized derivatives.
Applications De Recherche Scientifique
1-{3-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl}methanamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-{3-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl}methanamine involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Receptors: Interact with specific receptors in biological systems, leading to a physiological response.
Enzyme Inhibition: Inhibit the activity of certain enzymes, affecting metabolic pathways.
Signal Transduction: Modulate signal transduction pathways, influencing cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-{3,3-Dimethyl-2-oxabicyclo[2.2.1]heptan-1-yl}methanamine: A similar compound with an additional methyl group.
1-{3-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl}methanamine: A structural isomer with the amine group at a different position.
Uniqueness
1-{3-Methyl-2-oxabicyclo[221]heptan-1-yl}methanamine is unique due to its specific bicyclic structure and the position of the amine group
Propriétés
Formule moléculaire |
C8H15NO |
|---|---|
Poids moléculaire |
141.21 g/mol |
Nom IUPAC |
(3-methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanamine |
InChI |
InChI=1S/C8H15NO/c1-6-7-2-3-8(4-7,5-9)10-6/h6-7H,2-5,9H2,1H3 |
Clé InChI |
ZBTUYDJAQVWUAS-UHFFFAOYSA-N |
SMILES canonique |
CC1C2CCC(C2)(O1)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


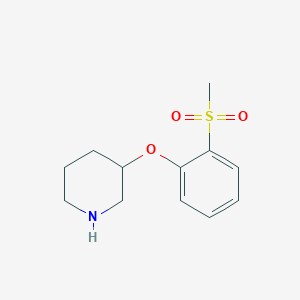
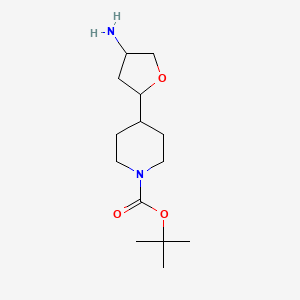
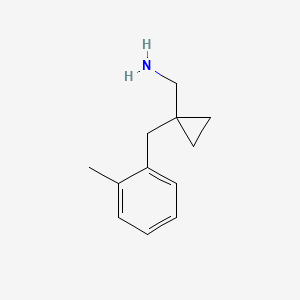

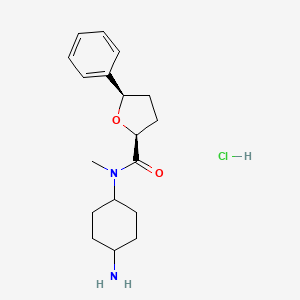
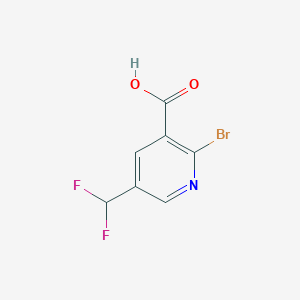
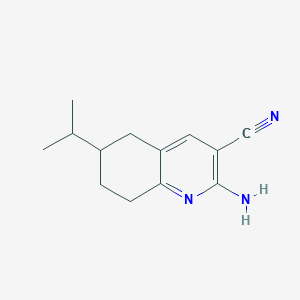

![1-[2-(Pyridin-2-yl)phenyl]methanamine dihydrochloride](/img/structure/B13533531.png)
![4-[2-Nitro-4-(trifluoromethyl)phenyl]piperidinehydrochloride](/img/structure/B13533535.png)
![O-[(4-phenylphenyl)methyl]hydroxylamine](/img/structure/B13533538.png)
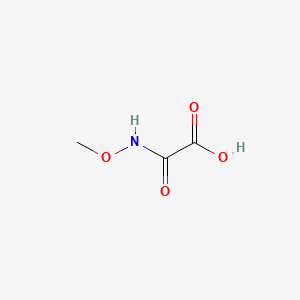
![Dispiro[3.1.36.14]decan-2-amine](/img/structure/B13533552.png)
![(1R,5S)-3-Benzyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13533559.png)
